molecular formula C15H14N2OS B2962127 N-((2-methyl-1H-indol-5-yl)methyl)thiophene-2-carboxamide CAS No. 852136-87-9

N-((2-methyl-1H-indol-5-yl)methyl)thiophene-2-carboxamide

Cat. No. B2962127
CAS RN: 852136-87-9
M. Wt: 270.35
InChI Key: MPKLLIDSJNUSJA-UHFFFAOYSA-N
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Description

“N-((2-methyl-1H-indol-5-yl)methyl)thiophene-2-carboxamide” is an organic compound that belongs to the class of 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound has a molecular weight of 284.38 .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their biological properties and their potential to be the target . According to the indole molecule, it has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.38 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Chemistry and Reactivity

The study of thiophene derivatives, such as N-((2-methyl-1H-indol-5-yl)methyl)thiophene-2-carboxamide, contributes significantly to synthetic chemistry. For example, Himbert et al. (1990) demonstrated the versatile reactivity of thiophene nuclei in the intramolecular Diels–Alder reaction, showcasing the dual role of thiophene as a diene and a dienophile based on substituent variations (Himbert, H.‐J. Schlindwein, & Maas, 1990). This study highlights the synthetic utility of thiophene derivatives in constructing complex molecular architectures.

Molecular Docking and Structural Analysis

Cakmak et al. (2022) focused on the synthesis, X-ray structure, and antimicrobial activity of thiophene derivatives. They utilized DFT and molecular docking studies to understand the interaction of thiophene-2-carboxamide with lung cancer proteins, providing insights into the structural basis of its biological activity (Cakmak et al., 2022). This research underscores the importance of structural analysis in the development of potential therapeutic agents.

Biological Activities

The exploration of thiophene-2-carboxamide derivatives extends into their potential biological applications. Studies have investigated their antimicrobial, antifungal, and anticancer activities. For instance, Hanif et al. (2014) synthesized bioactive carboxamide derivatives and evaluated their antibacterial and antifungal efficacy (Hanif, Chohan, Winum, & Akhtar, 2014). Additionally, Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, which exhibited notable antibacterial and anticancer activities, further demonstrating the potential therapeutic applications of these compounds (Shareef et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-7-12-8-11(4-5-13(12)17-10)9-16-15(18)14-3-2-6-19-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKLLIDSJNUSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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